Dilactitol tyramine

Radioimmunoconjugate Residualizing label Intracellular retention

Dilactitol tyramine (DLT; CAS 98503-07-2) is a synthetic, non-naturally occurring glycoconjugate composed of two lactitol moieties coupled via reductive amination to a 3-iodo-tyramine scaffold (molecular formula C32H54INO21, exact mass 915.2233 Da). It belongs to the class of fatty acyl glycosides of mono- and disaccharides and is classified in MeSH as a tyramine analog specifically designed as a residualizing radiolabel.

Molecular Formula C32H54INO21
Molecular Weight 915.7 g/mol
CAS No. 98503-07-2
Cat. No. B1202411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilactitol tyramine
CAS98503-07-2
Synonyms125I-DLT
dilactitol tyramine
dilactitol-tyramine
tyramine dilactitol
Molecular FormulaC32H54INO21
Molecular Weight915.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)I)O
InChIInChI=1S/C32H54INO21/c33-13-5-12(1-2-14(13)39)3-4-34(6-15(40)21(44)29(17(42)8-35)54-31-27(50)25(48)23(46)19(10-37)52-31)7-16(41)22(45)30(18(43)9-36)55-32-28(51)26(49)24(47)20(11-38)53-32/h1-2,5,15-32,35-51H,3-4,6-11H2/t15-,16-,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27+,28+,29+,30+,31-,32?/m0/s1
InChIKeyREIOWOMOIKSGTH-HZZDPQGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dilactitol Tyramine (CAS 98503-07-2): A Residualizing Radioiodine Label for Quantitative Protein Catabolism Studies and Radioimmunoconjugate Development


Dilactitol tyramine (DLT; CAS 98503-07-2) is a synthetic, non-naturally occurring glycoconjugate composed of two lactitol moieties coupled via reductive amination to a 3-iodo-tyramine scaffold (molecular formula C32H54INO21, exact mass 915.2233 Da) [1]. It belongs to the class of fatty acyl glycosides of mono- and disaccharides and is classified in MeSH as a tyramine analog specifically designed as a residualizing radiolabel [1][2]. When radioiodinated (typically with 125I or 131I), DLT is covalently attached to proteins, antibodies, or lipoproteins; upon cellular internalization and lysosomal degradation of the carrier biomolecule, the bulky, hydrophilic DLT-catabolites resist lysosomal hydrolases and remain entrapped at the site of catabolism, enabling quantitative tracking of tissue-specific protein degradation in vivo [3].

Why Generic Substitution Fails for Dilactitol Tyramine: Evidence of Quantifiable Performance Gaps Against Conventional Iodine Labels and Other Residualizing Glycoconjugates


Dilactitol tyramine cannot be generically substituted by conventional radioiodination methods (e.g., chloramine-T or Iodogen) or by alternative residualizing labels without measurable loss of experimental sensitivity or therapeutic efficacy. Conventional iodine labels produce small, lipophilic catabolites (primarily mono- or di-iodotyrosine) that rapidly diffuse out of cells after carrier protein degradation, resulting in a systemic loss of signal at the catabolic site [1]. In contrast, DLT-derived degradation products are retained intracellularly with a half-life of 26–37 hours in vitro and a whole-body half-life of 4.3 days in vivo, compared to only 2.2 days for conventionally labeled protein [1][2]. Among residualizing glycoconjugates, smaller or monosubstituted labels (e.g., mono-lactitol-tyramine, glucitol-tyramine) exhibit inferior hepatic entrapment efficiency, while the larger inulin-tyramine (InTn) label offers longer retention (hepatic t1/2 of 5 days vs. 2.3 days for DLT) but requires a different conjugation chemistry (cyanuric chloride) that may alter carrier protein pharmacokinetics [2][3]. Direct head-to-head studies demonstrate that the choice of residualizing label is not interchangeable: the quantitative differences in half-life, tumor accretion, and tissue recovery of degradation products are compound-specific and have material consequences for biodistribution data interpretation, dosimetry calculations, and experimental power [1][2][3].

Product-Specific Quantitative Evidence Guide: Where Dilactitol Tyramine Outperforms Its Closest Comparators in Published Experimental Models


Intracellular Retention of Radioiodine: DLT vs. Conventional Iodine Labels in Tumor Cells In Vitro

In a comprehensive comparison of nine radiolabels conjugated to the same antibody (MA103) and tested on SK-RC-18 renal carcinoma and SK-OV-6 ovarian carcinoma cell lines, iodine conjugated via conventional methods (chloramine-T) was rapidly released from cells after antibody catabolism, whereas dilactitol-tyramine-conjugated 125I was retained within cells four to five times longer [1]. The prolonged retention is attributed to the lysosomal trapping of the bulky, hydrophilic DLT-catabolite, which resists diffusion through lysosomal membranes, in direct contrast to the small iodotyrosine products of conventional labels that readily exit cells [1].

Radioimmunoconjugate Residualizing label Intracellular retention

Tumor Accretion of Radioisotope: 131I-DLT vs. Conventionally Iodinated Antibody in Nude Mouse Xenografts

Stein et al. (1995) performed a direct comparative biodistribution study in nude mice bearing Calu-3 human lung carcinoma xenografts. At day 7 post-injection, the percentage of injected dose per gram (% ID/g) of tumor was 5.54 ± 1.47% for conventionally iodinated (chloramine-T) 131I-RS7, compared to 38.06 ± 8.04% for 131I-DLT-RS7, representing a 6.9-fold increase in tumor accretion [1]. Dosimetry calculations predicted an approximately 8-fold increase in absorbed radiation dose to tumor with 131I-DLT compared to conventional 131I-labeling [1]. The advantage was observed for both rapidly catabolized (RS7) and slowly catabolized (RS11) antibodies, indicating broad applicability [1].

Radioimmunotherapy Tumor targeting Biodistribution

Therapeutic Efficacy: 131I-DLT vs. Conventional 131I-Labeled Antibody in Tumor Regression

In a radioimmunotherapy study using the RS11 antibody in a human non-small-cell lung carcinoma xenograft model, a single 100 μCi dose of 131I-DLT-RS11 produced tumor regression such that at 7 weeks post-injection, tumor volume in 73% of treated animals remained smaller than at the time of injection [1]. By contrast, only 14% of animals receiving conventionally labeled 131I-RS11 showed comparable tumor control, and 0% of untreated controls exhibited regression [1]. This 5.2-fold higher rate of tumor control (73% vs. 14%) demonstrates that the residualizing property of DLT is not merely an analytical convenience but a determinant of therapeutic outcome [1].

Radioimmunotherapy Tumor regression Therapeutic efficacy

Hepatic Retention Half-Life of Degradation Products: DLT vs. Inulin-Tyramine (InTn) in Rat Liver

Maxwell et al. (1988) directly compared the hepatic retention of degradation products from 125I-DLT- and 125I-InTn-labeled asialofetuin in rats. The half-life for hepatic retention of 125I-InTn degradation products was 5 days, compared to 2.3 days for 125I-DLT [1]. Correspondingly, whole-body half-lives for radioactivity from 125I-InTn-, 125I-DLT-, and conventionally 125I-labeled rat serum albumin were 7.5, 4.3, and 2.2 days, respectively [1]. This positions DLT as an intermediate-retention label: substantially superior to conventional iodine (2.0-fold longer whole-body half-life) but with faster clearance than InTn, which may be preferable when cumulative tissue background from long-lived catabolites is a concern [1].

Protein catabolism Hepatic retention Residualizing label comparison

Efficiency of Hepatic Entrapment Among Glycoconjugate Labels: DLT vs. Cellobiitol-Tyramine and Glucitol-Tyramine

Strobel et al. (1985) systematically compared a series of 125I-labeled glycoconjugates—including mono- and disubstituted lactitol-, cellobiitol-, and glucitol-tyramine—coupled to asialofetuin and evaluated their efficiency of retention in rat liver following carrier protein degradation. Among all labels tested, dilactitol-[125I]tyramine coupled to protein via reductive amination was entrapped most efficiently in liver [1]. Smaller monosubstituted labels and labels coupled via cyanuric chloride (rather than reductive amination) exhibited greater leakage of degradation products from cells, as measured by whole-body radioactivity loss kinetics [1]. This establishes DLT's disubstituted lactitol architecture and reductive amination coupling as the optimal design parameters that maximize hepatic catabolite retention [1].

Glycoconjugate label Hepatic entrapment Label design

Tumor-to-Blood Ratios Over Time: DLT-Residualizing vs. Non-Residualizing Iodine Labels in Lymphoma Xenografts

Sharkey et al. (1997) compared the biodistribution of anti-CD22 antibody LL2 labeled with residualizing (DLT-125I or 111In) versus non-residualizing (chloramine-T 125I) methods in nude mice bearing RL human B-cell lymphoma xenografts. At all assay times, tumor uptake was higher with residualizing labels. Specifically, tumor-to-blood ratios for 111In-labeled IgG were 3.2-, 3.5-, and 2.8-fold higher than for non-residualizing iodinated IgG on days 3, 7, and 14, respectively, and similar results were obtained for DLT-labeled IgG [1]. This demonstrates that DLT provides durable tumor-to-blood contrast advantages across extended time points, matching the performance of radiometal labels while retaining the desirable nuclear properties of iodine isotopes [1].

Tumor-to-blood ratio Residualizing label Radioimmunodetection

Best Research and Industrial Application Scenarios for Dilactitol Tyramine Based on Published Comparative Evidence


Quantitative Mapping of Tissue-Specific Catabolic Sites of Long-Lived Plasma Proteins

DLT is the evidence-preferred residualizing label for studies requiring accurate identification of the tissue and cellular sites of catabolism of plasma proteins such as albumin, immunoglobulins, and lipoproteins. The 2.3-day hepatic retention half-life provides sufficient signal accumulation for quantitative autoradiography and tissue counting while avoiding the extended background of longer-retained labels (e.g., InTn at 5 days) that may obscure serial kinetic measurements [1]. This is directly supported by the Maxwell et al. (1988) comparative data demonstrating that DLT provides a 2.0-fold longer whole-body half-life versus conventional iodine without the 1.7-fold longer hepatic retention of InTn [1].

Radioimmunotherapy Candidate Selection and Preclinical Dosimetry for Internalizing Antibodies

For internalizing antibodies targeting solid tumors, DLT conjugation is mandatory for accurate preclinical dosimetry and therapeutic efficacy assessment. The Stein et al. (1995, 1997) data demonstrate that DLT labeling yields a 6.9-fold increase in tumor % ID/g and an 8-fold increase in predicted absorbed tumor dose compared to conventional iodination [2][3]. The 73% vs. 14% tumor control rate at 7 weeks provides the quantitative therapeutic benchmark that justifies DLT over conventional labels in radioimmunotherapy development programs [3].

Lipoprotein Catabolism Studies Requiring Undisturbed Ligand-Receptor Interactions

DLT is specifically validated for lipoprotein catabolism studies where label attachment must not perturb receptor recognition. Daugherty et al. (1985) demonstrated that DLT conjugation to beta-VLDL and LDL did not alter size distribution, charge characteristics, or receptor-mediated processing by cultured fibroblasts, while degradation products from DLT-lipoproteins were retained by cells in contrast to conventionally labeled lipoproteins whose degradation products leaked into the medium [4]. This unique combination of biological inertness and residualizing property makes DLT the definitive label for studies of atherogenic lipoprotein trafficking.

Radioimmunodetection Where Radiometal Infrastructure Is Limited or Isotope Properties of Iodine Are Required

DLT provides tumor-to-blood ratio performance comparable to 111In radiometal labels (3.2–3.5× over non-residualizing iodine across multiple time points) while using standard iodine radioisotope infrastructure [5]. This makes DLT the preferred residualizing label in facilities lacking chelator conjugation expertise or reliable access to 111In, 88Y, or 90Y. The iodine isotope platform also allows selection of 124I for PET imaging, 125I for SPECT/biodistribution, or 131I for therapy, all using the same DLT conjugation chemistry, whereas radiometal labels require isotope-specific chelators [5].

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